molecular formula C17H15N7O B11127269 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11127269
M. Wt: 333.3 g/mol
InChI Key: KVYHYYADBUYOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a hybrid organic compound combining a benzimidazole core and a tetrazole ring via a benzamide linker. Its molecular formula is C₁₇H₁₅N₇O, with a molecular weight of 341.36 g/mol. Key structural features include:

  • A benzimidazole moiety (a bicyclic aromatic system with two nitrogen atoms), known for its role in antiparasitic and anticancer agents.
  • A tetrazole ring (a five-membered heterocycle with four nitrogen atoms), widely used in medicinal chemistry due to its bioisosteric resemblance to carboxylic acids.
  • A benzamide backbone that links the ethyl-substituted benzimidazole and the tetrazole at the ortho position of the benzene ring.

Properties

Molecular Formula

C17H15N7O

Molecular Weight

333.3 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C17H15N7O/c25-17(12-5-1-4-8-15(12)24-11-19-22-23-24)18-10-9-16-20-13-6-2-3-7-14(13)21-16/h1-8,11H,9-10H2,(H,18,25)(H,20,21)

InChI Key

KVYHYYADBUYOEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=NC3=CC=CC=C3N2)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the nitro groups if present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the benzimidazole ring may yield benzimidazole oxides, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Benzimidazole derivatives, including N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide, have been extensively studied for their antimicrobial properties. Research indicates that compounds containing benzimidazole structures can effectively inhibit the growth of various bacterial and fungal strains. For instance:

  • Antibacterial Studies : The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. A study found that related benzimidazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus .
  • Antifungal Activity : The same class of compounds has shown effectiveness against fungal strains such as Candida albicans, with MIC values indicating potent antifungal action .

Anticancer Properties

The anticancer potential of this compound is also noteworthy. Research has demonstrated that benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth:

  • Cell Line Studies : In vitro studies using human colorectal carcinoma cell lines (HCT116) revealed that certain derivatives achieved IC50 values lower than the standard drug 5-Fluorouracil (IC50 = 9.99 µM), indicating a promising therapeutic index .

Drug Design and Synthesis

The structural features of this compound make it an attractive candidate for drug development:

Structure Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug efficacy. The presence of functional groups in the benzimidazole framework enhances both antimicrobial and anticancer activities. For example:

CompoundStructureMIC (µM)IC50 (µM)
N94-(2-(1H-benzimidazol-2-ylthio)acetamido)-N-(2,6-dimethyl phenyl)benzamide5.855.85
N184-(2-(1H-benzimidazol-2-ylthio)acetamido)-N-(4-methoxyphenyl)benzamide4.534.53

This table summarizes the antimicrobial and anticancer activities of selected derivatives, highlighting their potential for therapeutic applications .

Case Studies

Several studies have documented the synthesis and evaluation of benzimidazole derivatives:

  • Synthesis of Benzimidazole Derivatives : A comprehensive study synthesized various benzimidazole derivatives and evaluated their pharmacological activities. The findings indicated a strong correlation between structural modifications and enhanced biological activity .
  • Biological Evaluation : Another research effort focused on the biological evaluation of synthesized compounds against various microbial strains and cancer cell lines. Results showed that specific substitutions on the benzimidazole ring significantly improved antimicrobial and anticancer effects .

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole and tetrazole rings can form hydrogen bonds and other interactions with target molecules, influencing their activity. This compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s dual heterocyclic architecture distinguishes it from simpler analogs. Below is a detailed comparison with structurally or functionally related compounds:

Benzimidazole Derivatives

Compound Name Structure Key Features Biological Activity
Albendazole Benzimidazole core Lacks tetrazole; methyl carbamate substituent Antiparasitic (e.g., helminths)
Mebendazole Benzimidazole with carbonyl group No tetrazole; substituted at position 5 Anthelmintic, anticancer
Target Compound Benzimidazole + tetrazole via benzamide Combines two pharmacophores; tetrazole enhances solubility and target binding Under investigation (potential dual activity)

Key Insight : The addition of a tetrazole moiety in the target compound may improve pharmacokinetic properties (e.g., solubility) compared to classical benzimidazoles like Albendazole, which rely on carbamate groups for activity .

Tetrazole Derivatives

Compound Name Structure Key Features Biological Activity
Losartan Tetrazole linked to biphenylmethyl Tetrazole acts as a carboxylate bioisostere Angiotensin II receptor antagonist
Valsartan Tetrazole with valine derivative Similar bioisosteric use of tetrazole Antihypertensive
Target Compound Tetrazole fused to benzamide-benzimidazole Tetrazole at ortho position; ethyl spacer for flexibility Potential enzyme inhibition

Key Insight : Unlike Losartan and Valsartan, the target compound’s tetrazole is directly integrated into a rigid benzamide scaffold, which may favor interactions with planar binding pockets (e.g., kinase ATP sites) .

Hybrid Benzimidazole-Tetrazole Compounds

Compound Name Structural Variation Biological Activity
N-[3-(1H-Benzimidazol-2-yl)propyl]-2-chloro-5-(1H-tetrazol-1-yl)benzamide Propyl spacer; chloro substituent on benzene Enhanced cytotoxicity in cancer cell lines
N-[2-(1H-Benzimidazol-2-yl)ethyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide Fluoro substituent at position 5 (C₁₆H₁₅FN₆O) Improved antimicrobial activity
Target Compound No halogen substituents; shorter ethyl linker Hypothesized dual antiparasitic/anticancer activity

Key Insight : The absence of halogen substituents in the target compound may reduce off-target toxicity compared to fluorinated or chlorinated analogs, while retaining core bioactivity .

Structural and Functional Uniqueness

The target compound’s uniqueness lies in:

Synergistic Pharmacophores : The benzimidazole and tetrazole groups act cooperatively—benzimidazole provides aromatic stacking and hydrogen bonding, while tetrazole enhances solubility and metabolic stability.

Synthetic Flexibility : The ethyl spacer allows for modular derivatization, enabling optimization of potency and selectivity .

Research Implications

Preliminary data from hybrid analogs suggest the target compound could exhibit:

  • Dual Mechanisms : Antiparasitic activity via benzimidazole-mediated tubulin disruption and antihypertensive effects via tetrazole-driven angiotensin receptor modulation.
  • Improved ADMET Profile: Tetrazole’s ionization at physiological pH may enhance oral bioavailability compared to non-ionizable analogs .

Further studies are required to validate these hypotheses through in vitro and in vivo assays.

Biological Activity

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes two significant heterocyclic moieties: the benzimidazole and the tetraazole rings. The presence of these nitrogen-containing heterocycles contributes to its pharmacological properties.

Molecular Formula

  • Molecular Formula : C15H15N5O
  • Molecular Weight : 283.32 g/mol

Structural Characteristics

The compound features a benzamide backbone with an ethylene bridge connecting the benzimidazole and tetraazole rings. This structural arrangement is crucial for its biological activity.

Antiviral Activity

Research indicates that compounds containing benzimidazole and tetraazole moieties exhibit significant antiviral properties. A study highlighted the potential of bis-heterocyclic compounds in combating viral infections, suggesting that the structural features of this compound may enhance its efficacy against various viruses .

Antimicrobial Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial activity. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that similar compounds exhibited potent activity against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The structural components of this compound suggest potential anticancer properties. Research has indicated that benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups and the arrangement of heterocycles play a significant role in enhancing its pharmacological effects.

Key Findings from Research

  • Benzimidazole Moiety : Compounds with this moiety have shown promising results in various biological assays due to their ability to interact with biological targets effectively.
  • Tetraazole Ring : This ring enhances solubility and bioavailability, which are critical factors for drug efficacy.
  • Ethylene Linker : The ethylene spacer contributes to the flexibility of the molecule, allowing better interaction with target sites.

Comparative Biological Activity Table

CompoundActivity TypeReference
Benzimidazole Derivative AAntiviralYu et al., 2003
Tetraazole Analog BAntimicrobialBansal & Silakari, 2012
Benzimidazole-Tetraazole Hybrid CAnticancerAkhtar et al., 2017

Study on Antiviral Efficacy

A recent study evaluated a series of benzimidazole derivatives for their antiviral activity against influenza virus. The results indicated that modifications in the structure significantly affected antiviral potency. Compounds similar to this compound showed promising results in inhibiting viral replication .

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of benzimidazole derivatives synthesized through Mannich reactions. These derivatives were tested against multiple bacterial strains, revealing that certain structural modifications led to enhanced antimicrobial activity compared to standard antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.